molecular formula C10H10O2 B106602 1-(2,3-Dihydro-7-benzofuranyl)ethanone CAS No. 170730-06-0

1-(2,3-Dihydro-7-benzofuranyl)ethanone

Cat. No. B106602
M. Wt: 162.18 g/mol
InChI Key: MSFONFAIHVPZHN-UHFFFAOYSA-N
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Description

“1-(2,3-Dihydro-7-benzofuranyl)ethanone” is a chemical compound with the molecular formula C10H10O2 . It is an impurity in the synthesis of Darifenacin, a medication used to treat urinary incontinence.


Synthesis Analysis

Benzofuran compounds, including “1-(2,3-Dihydro-7-benzofuranyl)ethanone”, can be synthesized using various methods. One such method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular structure of “1-(2,3-Dihydro-7-benzofuranyl)ethanone” is represented by the linear formula C10H10O2 .


Chemical Reactions Analysis

Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific chemical reactions involving “1-(2,3-Dihydro-7-benzofuranyl)ethanone” are not detailed in the search results.


Physical And Chemical Properties Analysis

The molecular weight of “1-(2,3-Dihydro-7-benzofuranyl)ethanone” is 162.19 g/mol. Other specific physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Application in Alzheimer’s Disease Treatment

Specific Scientific Field

Neurology and Medicinal Chemistry

Summary of the Application

The compound is used in the development of novel chalcone derivatives as multifunctional agents for the treatment of Alzheimer’s disease (AD). These derivatives serve as multitarget-directed ligands .

Methods of Application or Experimental Procedures

A series of novel chalcone derivatives was developed and their MAOs inhibitory activities, anti-inflammation properties, and neuroprotective effects were evaluated in vitro .

Results or Outcomes

Most of the synthetic compounds exhibited good selective MAO-B inhibitory activity. Among them, compound 3i exhibited the best MAO-B inhibitory potency with IC 50 values of 0.092 μM. Compound 3i also significantly inhibited self-induced A β1-42 aggregation. Moreover, compound 3i showed significant anti-inflammation property and good neuroprotective effects on Glu-/A β25-35 -induced PC12 cell injury .

Application in Antiviral Activity

Specific Scientific Field

Pharmacology and Virology

Summary of the Application

Derivatives of the compound have been synthesized and evaluated for anti-HIV potency .

Methods of Application or Experimental Procedures

A series of 13 new ether-linked derivatives of 2,2-dimethyl-2,3-dihydro-7-benzofuranol have been designed and synthesized. Seven of them were evaluated for anti-HIV potency .

Results or Outcomes

The synthesized derivatives showed a relatively high cytotoxicity and a low anti-HIV-1 activity .

Safety And Hazards

The safety data sheet (SDS) for “1-(2,3-Dihydro-7-benzofuranyl)ethanone” can be found at Sigma-Aldrich . The specific hazards associated with this compound are not detailed in the search results.

Future Directions

Benzofuran compounds, including “1-(2,3-Dihydro-7-benzofuranyl)ethanone”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on further exploring these properties and developing new synthesis methods.

properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFONFAIHVPZHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=C1OCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442348
Record name 1-(2,3-Dihydro-1-benzofuran-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dihydro-7-benzofuranyl)ethanone

CAS RN

170730-06-0
Record name 1-(2,3-Dihydro-1-benzofuran-7-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-Dihydro-7-benzofuranyl)ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a cooled suspension of 2,3-dihydrobenzofuran-7-carboxylic acid (D1) (2 g) in dry diethyl ether (100 ml) was added dropwise under argon, methyllithium (16.2 ml of a 1.5M solution in diethyl ether). The mixture was stirred at room temperature for 18 h, added to 5N hydrochloric acid (50 ml) and extracted into ethyl acetate. The organic phase was washed with potassium carbonate, then water and dried (Na2SO4). The solvent was evaporated under reduced pressure to leave the title compound as a plate lemon solid (1.5 g, 76%)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.